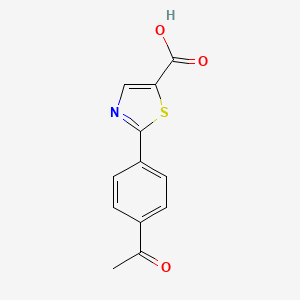
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a phenyl group with an acetyl substituent, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-acetylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization. The general reaction conditions include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating nature of the nitrogen and sulfur atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-(1-Hydroxyethyl)phenyl)-1,3-thiazole-5-carboxylic acid.
Substitution: 2-(4-Acetylphenyl)-4-bromo-1,3-thiazole-5-carboxylic acid.
科学研究应用
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings that require the unique electronic properties of the thiazole ring.
作用机制
The mechanism of action of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Contains a chlorine atom instead of an acetyl group.
2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid: Features a nitro group in place of the acetyl group.
Uniqueness
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the thiazole ring and the acetyl group may confer specific biological activities that are not present in similar compounds with different substituents.
属性
分子式 |
C12H9NO3S |
|---|---|
分子量 |
247.27 g/mol |
IUPAC 名称 |
2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)8-2-4-9(5-3-8)11-13-6-10(17-11)12(15)16/h2-6H,1H3,(H,15,16) |
InChI 键 |
QYWIIHWVCOOLBC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


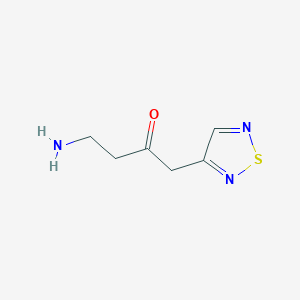
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
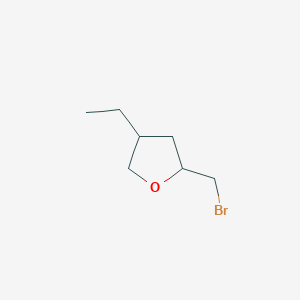

![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
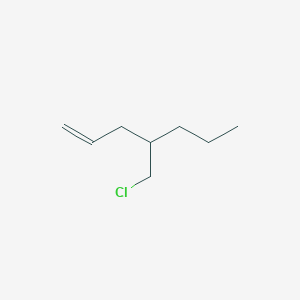

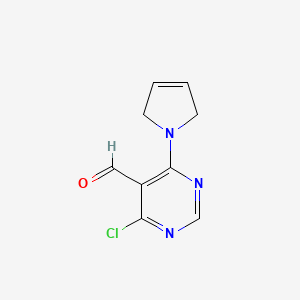
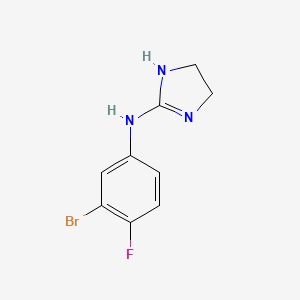
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
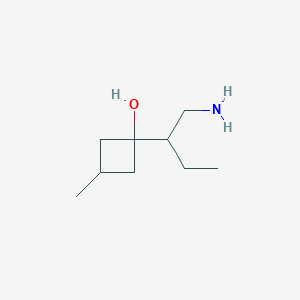
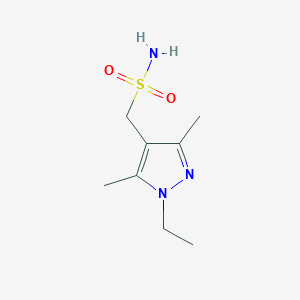
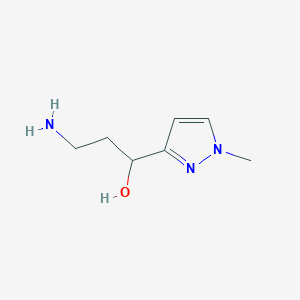
methanol](/img/structure/B13187568.png)
